1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one
Description
This compound belongs to a class of nitrogen-rich heterocyclic molecules featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a 1,4-diazepane ring and a 4-phenylbutan-1-one substituent. The triazolopyridazine moiety is a bicyclic scaffold known for its role in modulating protein-protein interactions and enzymatic activity, particularly in oncology and epigenetic regulation .
Properties
IUPAC Name |
4-phenyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c27-20(9-4-8-17-6-2-1-3-7-17)25-13-5-12-24(14-15-25)19-11-10-18-22-21-16-26(18)23-19/h1-3,6-7,10-11,16H,4-5,8-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFFYCKQWPMPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. One common method involves the cyclization of hydrazine derivatives with appropriate carboxylic acids under reflux conditions . The diazepane ring is then introduced through a series of nucleophilic substitution reactions, followed by the attachment of the phenylbutanone group via condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells . The molecular pathways involved include the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Key Compounds for Comparison :
AZD5153 (BET inhibitor): Features a bivalent triazolopyridazine core linked to a piperidine ring and methoxy group .
E-4b (Synthetic analog): Contains a 3,5-dimethylpyrazole and triazolopyridazine but lacks the diazepane ring .
Compound BJ10314 (Catalog ID): Includes a diazepane-triazolopyridazine backbone but substitutes the phenylbutanone with a fluorophenyl-oxazolyl group .
V016-9546 : Replaces the triazolopyridazine with a pyrazolo[3,4-d]pyrimidine core .
Structural Analysis :
Physicochemical Properties
- Melting Points: E-4b: 253–255°C (indicative of high crystallinity) . AZD5153: Not reported, but methoxy groups typically reduce melting points compared to aryl ketones.
- Lipophilicity: The target compound’s phenylbutanone group may increase logP compared to AZD5153’s methoxy-piperidine. BJ10314’s fluorophenyl-oxazolyl substituents likely enhance hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
